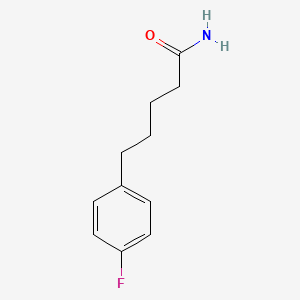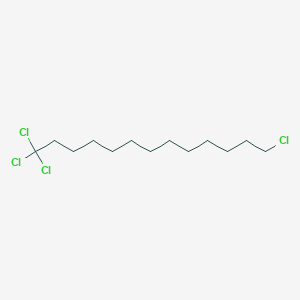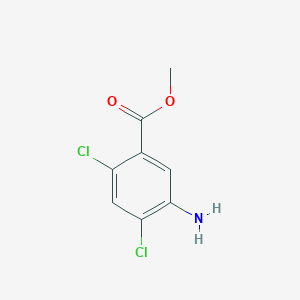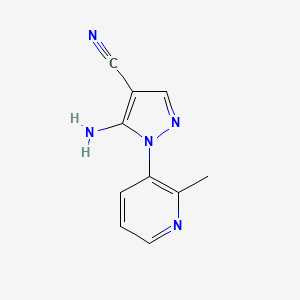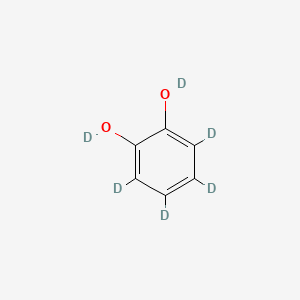
Catechol-d6
Übersicht
Beschreibung
Catechol-d6, also known as 1,2-Dihydroxybenzene-d6, is a variant of catechol where all the hydrogen atoms are replaced by deuterium . It has the empirical formula C6D6O2 and a molecular weight of 116.15 .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it can be synthesized through the reaction of 4-methyl catechol with propylamine in the presence of NaIO4 . Another method involves the use of catechol as a reducing agent/stabilizing agent for the synthesis of monometallic (Au, Se, and Pd) and bimetallic nanoparticles based on the redox chemistry of catechol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms . The hydrogen atoms in the molecule are replaced by deuterium, which is a stable isotope of hydrogen .
Chemical Reactions Analysis
This compound, like other catechols, can undergo various chemical reactions. For instance, it can participate in aryloxyl-phenol coupling and Michael-type addition reactions . A small fraction of products is formed via Schiff base reactions . In another study, it was found that catechol can be converted into reactive oxygen species (ROS) via intramolecular redox reactions catalyzed by a Cu surface .
Physical And Chemical Properties Analysis
This compound is a powder with a boiling point of 245 °C and a melting point of 100-103 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The molecule has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Biochemische Produktion
“Catechol-d6” oder “1,2-Dihydroxybenzol-d6” ist eine wichtige aromatische Verbindung mit vielen Anwendungen in der Feinchemie und Pharmazie . Es wird aus Glucose von gentechnisch veränderten Escherichia coli hergestellt, was eine alternative Strategie zur chemischen Synthese auf Erdölbasis darstellt . Dieses Produktionsverfahren hat aufgrund seines Potenzials für eine grüne Bioproduktion großes Interesse geweckt .
Mikrobielle Zellfabriken
Die Produktion von “this compound” mit mikrobiellen Zellfabriken ist Gegenstand der Forschung . Die Toxizität von Catechol für mikrobielle Zellen begrenzt jedoch die effiziente Produktion von biobasiertem Catechol durch einstufige Fermentation deutlich . Daher wurde eine zweistufige Strategie für die effiziente Synthese von “this compound” entwickelt .
Biokatalyse
“this compound” wird durch Ganzzell-Biokatalyse hergestellt . Durch die Optimierung der Expression von Flavinisoprenyltransferasen und Protocatechusäure-Decarboxylasen wurde der Titer von “this compound” deutlich erhöht . Diese Arbeit bietet eine effektive Strategie für die grüne Bioproduktion von toxischen Verbindungen durch Escherichia coli-Zellfabriken .
Feinchemikalien und Pharmazeutika
“this compound” wird als Vorläufer bei der Synthese von Feinchemikalien wie cis und cis-Muconsäure (ccMA) verwendet . ccMA kann zur Herstellung einer Vielzahl von wertvollen Polymeren und Medikamenten verwendet werden, darunter Adipinsäure und Terephthalsäure .
Pflanzenhormon-Katabolismus
Eine Plattform auf der Grundlage der stabilen Isotopen-gestützten Massenspektrometrie wurde verwendet, um zu demonstrieren, dass das Pflanzenhormon Salicylsäure zu Catechol abgebaut wird, einer weit verbreiteten sekundären Pflanzenverbindung .
Beseitigung gefährlicher Phenolverbindungen
Laccasen wurden für ihre Fähigkeit zur Eliminierung gefährlicher Phenolverbindungen durch oxidative Polymerisation berichtet . In dieser Studie wurde die Ausnutzung des oxidativen Verhaltens verschiedener Laccasen-Formen bewertet .
Wirkmechanismus
Target of Action
Catechol-d6, a deuterated derivative of catechol, primarily targets the enzyme catechol-O-methyltransferase (COMT) in the body . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound interacts with its target, COMT, by acting as a substrate for the enzyme . The interaction results in the methylation of this compound, a process that is part of the normal metabolic pathway of catecholamines . This interaction can alter the levels of catecholamines in the body, affecting various physiological processes.
Biochemical Pathways
This compound is involved in the catecholamine metabolic pathway . It is catabolized to form a widespread secondary plant compound . The conversion of salicylic acid to veratrole in the reaction sequence: salicylic acid > catechol > guaiacol > veratrole, is a catabolic pathway for salicylic acid that may also be embedded in other lineages of the plant kingdom, particularly those species which are known to accumulate catechol .
Pharmacokinetics
It is known that catechols, in general, have complex pharmacokinetics due to factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found that catechols can interact with DNA, proteins, and membranes, ultimately leading to non-repairable damage . Reactions with nucleic acids such as adduct formation and strand breaks are among the effects. Interactions with proteins causing protein and enzyme inactivation are also observed . Furthermore, catechols can cause lipid peroxidation and uncoupling in membranes .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the presence of heavy metals, such as iron or copper, catechols can form stable complexes . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and in a next step to o-benzoquinones . These reactions can have significant implications for the toxicity and physiological effects of catechols .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Catechol-d6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme kinetics. It interacts with various enzymes, including catechol-O-methyltransferase and catechol oxidase. This compound serves as a substrate for these enzymes, facilitating the study of their catalytic mechanisms and the effects of isotopic substitution on reaction rates. The interactions between this compound and these enzymes are crucial for understanding the metabolic fate of catechol derivatives and their role in cellular processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the antioxidant capacity of cells by interacting with reactive oxygen species and modulating the activity of antioxidant enzymes . Additionally, this compound can impact gene expression by influencing DNA methylation patterns, thereby affecting the transcriptional regulation of genes involved in cellular stress responses and metabolic pathways . These effects highlight the importance of this compound in studying cellular responses to oxidative stress and other environmental factors.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as catechol-O-methyltransferase, altering their activity and influencing downstream metabolic pathways . The deuterium atoms in this compound can affect the hydrogen bonding interactions and the overall stability of enzyme-substrate complexes, providing insights into the role of isotopic substitution in enzyme catalysis . Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive species . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for investigating chronic exposure to catechol derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and improve cellular function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-ketoadipate pathway, which is essential for the degradation of aromatic compounds . It interacts with enzymes such as catechol 2,3-dioxygenase, facilitating the ring-cleavage of catechol derivatives and their conversion into central metabolic intermediates . These interactions highlight the role of this compound in studying the metabolism of aromatic compounds and their impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be localized to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, Golgi apparatus, or cytoplasm, depending on the cellular context . The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202656-22-2 | |
| Record name | 202656-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Catechol-d6 help in understanding the interaction of catecholamines with Tyrosine Hydroxylase?
A1: this compound, a deuterated form of catechol, plays a crucial role in deciphering the resonance Raman spectra of human Tyrosine Hydroxylase (hTH1) complexed with catecholamines like dopamine. The research paper by Michaud-Soret et al. [] utilized this compound to confirm the assignment of specific vibration bands observed in the resonance Raman spectra of the hTH1-catecholamine complex. By comparing the spectra of hTH1 complexed with regular catechol and this compound, the researchers were able to identify vibrational modes associated with the catechol ring. This isotopic substitution approach helped to clarify the interaction between the enzyme and its catecholamine substrates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)
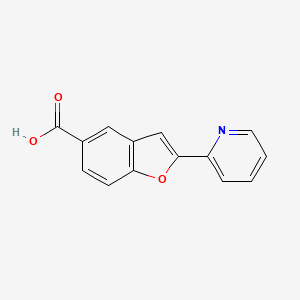

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

